μ-Opioid Receptor Agonist Potency: 67-Fold Enantiomeric Discrimination Within the Racemate
The racemic (±)-salsolinol hydrochloride activates the μ-opioid receptor via the Gi protein-adenylate cyclase pathway with an EC50 of 2 × 10⁻⁵ M (20 μM). Critically, this activity is driven almost entirely by the (S)-enantiomer (EC50 = 9 × 10⁻⁶ M), which is 67-fold more potent than the (R)-enantiomer (EC50 = 6 × 10⁻⁴ M) [1]. This stereoselectivity is confirmed by molecular docking showing that (S)-salsolinol interacts with 8 of 11 binding-site residues, while (R)-salsolinol forms fewer prevalent bonds and exhibits higher mobility in the binding pocket [2]. In contrast, norsalsolinol (CAS 34827-33-3), which lacks the 1-methyl chiral center, cannot exhibit this stereochemical discrimination at μOR [3].
| Evidence Dimension | μ-Opioid receptor agonist potency (EC50, Gi protein pathway) |
|---|---|
| Target Compound Data | Racemic (±)-salsolinol EC50 = 2 × 10⁻⁵ M; (S)-salsolinol EC50 = 9 × 10⁻⁶ M; (R)-salsolinol EC50 = 6 × 10⁻⁴ M |
| Comparator Or Baseline | (S)-enantiomer vs. (R)-enantiomer within the racemate; 67-fold potency difference (6 × 10⁻⁴ / 9 × 10⁻⁶ ≈ 67) |
| Quantified Difference | (S)-SAL is 67-fold more potent than (R)-SAL; racemic potency is intermediate due to (S)-enantiomer contribution. |
| Conditions | Cell-based luminescence assay (CHO cells expressing μOR); agonist activity fully blocked by naltrexone. |
Why This Matters
Researchers must know the enantiomeric composition of their salsolinol source because the (S)-enantiomer dominates μOR activity; substitution with enantiopure (R)-salsolinol alone would underestimate μOR-mediated effects by nearly two orders of magnitude.
- [1] Berríos-Cárcamo P, Quintanilla ME, Herrera-Marschitz M, Vasiliou V, Zapata-Torres G, Rivera-Meza M. Racemic Salsolinol and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway. Front Behav Neurosci. 2017;10:253. DOI: 10.3389/fnbeh.2016.00253. View Source
- [2] Berríos-Cárcamo P, Rivera-Meza M, Herrera-Marschitz M, Zapata-Torres G. Molecular modeling of salsolinol, a full Gi protein agonist of the μ-opioid receptor, within the receptor binding site. Chem Biol Drug Des. 2019;94(2):1467-1477. DOI: 10.1111/cbdd.13523. View Source
- [3] Norsalsolinol entry, PubChem CID 36937. 1,2,3,4-tetrahydroisoquinoline-6,7-diol; lacks the 1-methyl substituent present in salsolinol. View Source
